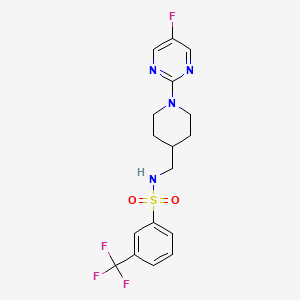

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Descripción

This compound is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked via a methyl-piperidine bridge to a 5-fluoropyrimidine moiety. Key features include:

- Molecular Formula: C₁₇H₁₇F₄N₅O₂S.

- Key Functional Groups: 5-Fluoropyrimidin-2-yl (electron-deficient aromatic system), piperidine (flexible nitrogen-containing heterocycle), and 3-(trifluoromethyl)benzenesulfonamide (polar sulfonamide with lipophilic CF₃ group).

- Synthetic Route: Likely synthesized via nucleophilic substitution or coupling reactions, analogous to methods in and , where sulfonyl chlorides react with amines or heterocycles .

Propiedades

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4N4O2S/c18-14-10-22-16(23-11-14)25-6-4-12(5-7-25)9-24-28(26,27)15-3-1-2-13(8-15)17(19,20)21/h1-3,8,10-12,24H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVVKWLFTAORDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a piperidine ring, a fluorinated pyrimidine, and a benzenesulfonamide moiety, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is C17H18F4N4O2S, with a molecular weight of 418.4 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F4N4O2S |

| Molecular Weight | 418.4 g/mol |

| Structure | Structure |

| CAS Number | 2034285-57-7 |

Anticancer Activity

Research has demonstrated that compounds similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibit notable anticancer properties. A study evaluating several trifluoromethylquinoline derivatives found that compounds containing a benzenesulfonamide moiety showed significant in vitro activity against various cancer cell lines. Notably, one derivative displayed higher cytotoxicity than doxorubicin, a standard chemotherapy drug .

The mechanism of action for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring enhances binding affinity to targets, while the sulfonamide group may modulate pharmacokinetic properties .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Molecular Docking : Molecular docking studies indicate strong binding affinity to the active site of PI3K (phosphoinositide 3-kinase), which is crucial for cell growth and survival pathways in cancer cells .

- Comparative Studies : Comparative studies with other sulfonamide derivatives have highlighted the enhanced efficacy of this compound due to its unique structural characteristics.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Piperidine vs.

- Fluorination Patterns : The 5-fluoropyrimidine group in the target compound is distinct from the bis(4-fluorophenyl) groups in 6k or the chloro/fluoro combinations in 13p. Fluorine improves metabolic stability and electronegativity, critical for enzyme inhibition .

- Synthetic Complexity : Yields for analogs vary widely (28–65%), suggesting the target compound’s synthesis may require optimized coupling conditions for the pyrimidine moiety .

Physicochemical and Pharmacological Properties

Table 2: Functional Group Impact on Properties

Key Observations :

- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity (LogP ~3.5), similar to 13p but lower than Goxalapladib’s naphthyridine core (~5.8). This balance may favor membrane permeability without excessive hydrophobicity .

- Bioactivity: While direct data for the target compound are unavailable, pyrimidine-containing sulfonamides (e.g., 13p) show herbicidal activity, whereas piperazine analogs (e.g., 6k) target neurological enzymes.

Substituent Effects on Reactivity and Stability

- Trifluoromethyl vs.

- Pyrimidine vs. Pyridine : The 5-fluoropyrimidine moiety offers hydrogen-bonding sites (N1 and N3) absent in pyridine-based analogs (e.g., 17d), improving target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.